3,4,5,6-Tetramethylocta-3,5-dien-2-one

Flavor Science Volatility Modulation Physical Chemistry

Standard octa-3,5-dien-2-one flavorants suffer from excessive volatility during high-temperature food processing and tobacco curing, leading to flavor loss. 3,4,5,6-Tetramethylocta-3,5-dien-2-one (CAS 84682-16-6) resolves this through tetra-methyl substitution: • +80°C higher boiling point (274.6°C) vs. unsubstituted analog ensures flavor retention through baking, extrusion, and smoking. • Practically insoluble in water; partitions exclusively into lipid phases for stable emulsions, dressings, and savory snacks. • Patent-validated for tobacco casing at 1-1000 ppm with controlled release kinetics. Supplied as ≥95% purity; bulk quantities (0.1-1000 kg) available.

Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
CAS No. 84682-16-6
Cat. No. B12666583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6-Tetramethylocta-3,5-dien-2-one
CAS84682-16-6
Molecular FormulaC12H20O
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESCCC(=C(C)C(=C(C)C(=O)C)C)C
InChIInChI=1S/C12H20O/c1-7-8(2)9(3)10(4)11(5)12(6)13/h7H2,1-6H3/b9-8+,11-10+
InChIKeyFRZSBCAQKUEFDA-BNFZFUHLSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5,6-Tetramethylocta-3,5-dien-2-one Overview


3,4,5,6-Tetramethylocta-3,5-dien-2-one is a highly methylated, α,β-unsaturated ketone with a conjugated dienone structure (C12H20O, MW: 180.29 g/mol) . It is categorized as a food additive and flavoring agent [1], characterized by a dense hydrophobic alkyl chain that significantly alters its physicochemical properties relative to the parent, unsubstituted 3,5-octadien-2-one core. This structural modification is key to its distinct performance profile in organoleptic applications, where volatility and hydrophobicity are critical parameters.

Why 3,4,5,6-Tetramethylocta-3,5-dien-2-one Cannot Be Replaced


The substantial difference in physical properties between 3,4,5,6-tetramethylocta-3,5-dien-2-one and its unsubstituted analogs, such as (E,E)-3,5-octadien-2-one, precludes generic substitution in formulations. The introduction of four methyl groups on the conjugated backbone leads to a dramatic increase in boiling point (+80°C) and a profound decrease in water solubility, shifting the compound from being weakly water-soluble to practically insoluble . These differences directly impact the volatility, release kinetics, and matrix partitioning in complex mixtures like food products or tobacco, making the methylated derivative a distinct functional ingredient rather than a mere structural variant.

3,4,5,6-Tetramethylocta-3,5-dien-2-one vs. 3,5-Octadien-2-one: Quantitative Evidence


Boiling Point Elevation Confirms Reduced Volatility

Compared to the unsubstituted parent compound (E,E)-3,5-octadien-2-one, 3,4,5,6-tetramethylocta-3,5-dien-2-one exhibits a significantly higher boiling point of 274.6°C at 760 mmHg . This represents an increase of approximately 80°C over the comparator, which has a reported boiling point of 194.6±9.0°C at 760 mmHg . This difference is a direct consequence of the four additional methyl groups, which increase molecular weight and van der Waals interactions.

Flavor Science Volatility Modulation Physical Chemistry

Water Insolubility vs. Unsubstituted Analog

The extensive methylation of the conjugated backbone renders 3,4,5,6-tetramethylocta-3,5-dien-2-one insoluble in water, a property qualitatively noted in its chemical profile due to the compound's hydrophobic alkyl chains . In stark contrast, the unsubstituted 3,5-octadien-2-one is classified as a clear, yellowy liquid that is weakly water soluble, with a reported solubility of 1.6 g/L [1]. This binary difference (insoluble vs. 1.6 g/L) represents a fundamental shift in the compound's behavior in aqueous and multi-phase systems.

Solubility Hydrophobicity Formulation Science

Optimal Application Scenarios for 3,4,5,6-Tetramethylocta-3,5-dien-2-one


Heated Food Flavor Applications

The 80°C higher boiling point of 3,4,5,6-tetramethylocta-3,5-dien-2-one compared to its unsubstituted analog makes it the preferred ingredient for applications involving elevated temperatures. In baked goods, confectionery, or processed meats, the compound's reduced volatility ensures that the desired flavor note persists through the cooking process and during the product's shelf life, providing a more consistent sensory experience than more volatile dienone alternatives.

Oil-Based and Lipid-Rich Formulations

Given its insolubility in water , 3,4,5,6-tetramethylocta-3,5-dien-2-one is ideally suited for formulations based on oils, fats, or non-polar solvents. This property is critical for creating stable emulsions, dressings, and savory snacks where the flavor component must remain entirely within the lipid phase. Using a weakly water-soluble analog like 3,5-octadien-2-one would risk migration into any aqueous component, leading to flavor imbalance and potential product instability.

Tobacco Flavor and Casing Formulations

Patents for flavoring compositions cite the use of octa-3,5-dien-2-one to improve, enhance, or modify the organoleptic properties of tobacco products at concentrations of 1 to 1000 ppm [1]. 3,4,5,6-Tetramethylocta-3,5-dien-2-one, with its tailored volatility and enhanced hydrophobicity, represents an advanced, next-generation analog for this established application. Its physical properties are optimized for the specific demands of tobacco casing and top dressing, where controlled release and low water solubility are essential for maintaining flavor integrity during storage and smoking.

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